molecular formula C19H17IN4O B269583 4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No. B269583
M. Wt: 444.3 g/mol
InChI Key: VHGTVAZCSAJJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide have been studied extensively. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of 4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide. One future direction is to further study its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another future direction is to study its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies can be conducted to optimize the synthesis process of this compound and to develop more efficient and cost-effective methods for its production.
In conclusion, 4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. Its mechanism of action and physiological effects have been extensively studied, and it has been shown to have potential as a therapeutic agent for various diseases. However, further studies are needed to optimize its synthesis process and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of 4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves a multistep process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 4-iodoaniline with 2,4-pentanedione in the presence of a catalyst to form 4-(4-iodophenyl)-3-buten-2-one. This intermediate compound is then reacted with 2,3-diaminomaleonitrile to form the final product.

Scientific Research Applications

The potential applications of 4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide in scientific research are vast. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Molecular Formula

C19H17IN4O

Molecular Weight

444.3 g/mol

IUPAC Name

4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C19H17IN4O/c1-11-16(18(25)21-2)17(12-7-9-13(20)10-8-12)24-15-6-4-3-5-14(15)23-19(24)22-11/h3-10,17H,1-2H3,(H,21,25)(H,22,23)

InChI Key

VHGTVAZCSAJJRB-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)I)C(=O)NC

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)I)C(=O)NC

Origin of Product

United States

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